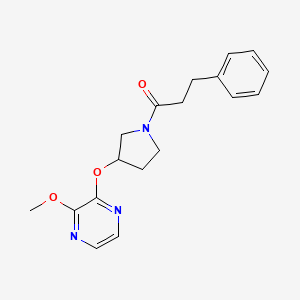

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one

Description

Properties

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-23-17-18(20-11-10-19-17)24-15-9-12-21(13-15)16(22)8-7-14-5-3-2-4-6-14/h2-6,10-11,15H,7-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZHJOUWCAUVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.

Structural Characteristics

This compound features a unique molecular structure that includes:

- Pyrrolidine ring

- Methoxypyrazine moiety

- Phenyl group

The molecular formula is with a molecular weight of approximately 319.38 g/mol. The presence of these functional groups suggests diverse interactions with biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives of pyrazine and pyrrolidine have been shown to possess antibacterial and antifungal activities. The methoxypyrazine component may enhance these properties by interacting with microbial enzymes or membranes.

Anticancer Potential

Several studies have reported the anticancer potential of related compounds. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.

Neuroprotective Effects

Certain analogs of this compound have been investigated for their neuroprotective effects. These studies suggest potential applications in treating neurodegenerative diseases by preventing neuronal death or enhancing cognitive function.

The mechanism of action of this compound likely involves its interaction with specific biological targets such as enzymes or receptors. The unique structural arrangement allows it to bind effectively to these targets, potentially modulating their activity. Understanding these interactions is crucial for developing therapeutic strategies.

Study 1: Antimicrobial Activity Assessment

A study conducted on related pyrazine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| This compound | 16 | Both |

This suggests that the compound exhibits promising antimicrobial activity, warranting further investigation into its mechanisms and applications.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced cell death in a dose-dependent manner. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 20 |

| A549 | 15 |

These results indicate significant potential for this compound in anticancer drug development.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Pyrrolidine/Pyrazine Hybrid Systems

4-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-one

- Structure : Contains a fused pyrrolidine-pyrazine ring system with a phenyl substituent.

- Synthesis: Derived from 3-amino-3-phenylpropionic acid via Beckmann rearrangement, a method distinct from the target compound’s likely synthetic route involving coupling of pre-formed pyrazine and pyrrolidine units .

- The fused ring system imposes greater rigidity compared to the flexible propan-1-one linker in the target compound.

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

- Structure: Features a pyrrolidinyl-diazenyl group and a propan-1-one backbone but includes an α,β-unsaturated ketone (enone) system.

- Pharmacological Relevance : Reported in studies for anticancer activity, suggesting that the propan-1-one moiety may enhance cellular permeability .

- The enone system increases electrophilicity, which may affect metabolic stability.

Piperazine/Thiophene Analogues

1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70)

- Structure : Replaces pyrrolidine with piperazine and substitutes pyrazine with a thiophene-thioether group.

- Synthesis : Uses HOBt/TBTU-mediated coupling, a method applicable to the target compound for introducing the pyrazine-pyrrolidine subunit .

- Key Differences: Piperazine’s six-membered ring alters conformational flexibility and basicity compared to pyrrolidine.

Simpler Propan-1-one Derivatives

2'-Hydroxy-3-phenylpropiophenone (Diprafenone Hydrochloride)

- Structure : A minimalist analogue with a phenylpropan-1-one backbone and a hydroxyl group.

- Physicochemical Properties: Lower molecular weight (248.3 g/mol) and higher aqueous solubility due to the phenolic -OH group .

- Key Differences :

- Absence of nitrogen-containing rings simplifies metabolism but reduces target specificity.

Comparative Data Table

Critical Analysis of Research Findings

- Synthetic Accessibility: The target compound’s synthesis is more complex than analogues like Diprafenone due to the need for orthogonal protection of the pyrazine and pyrrolidine moieties. Beckmann rearrangement (used in fused systems ) is less applicable here.

- Bioactivity Potential: The 3-methoxypyrazin-2-yloxy group may confer kinase inhibition activity, as seen in pyrazine-containing drugs. However, this remains untested, unlike 3FP’s demonstrated anticancer effects .

- Metabolic Stability : Piperazine/thiophene analogues (e.g., RTB70 ) exhibit higher metabolic resistance due to sulfur atoms, whereas the target compound’s ether linkage may increase susceptibility to oxidative degradation.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one?

The synthesis typically involves multi-step reactions:

- Pyrazine Ring Formation : Condensation of diamines with diketones under acidic conditions to form the 3-methoxypyrazine core .

- Pyrrolidine Functionalization : Introducing the pyrrolidine ring via nucleophilic substitution or cyclization of precursors (e.g., using 3-hydroxypyrrolidine) .

- Coupling Reactions : Amide or ketone bond formation between the pyrrolidine and propan-1-one moieties using coupling agents like HOBt/TBTU in anhydrous DMF .

- Final Assembly : Etherification or SN2 reactions to attach the methoxypyrazine group to the pyrrolidine oxygen .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the methoxypyrazine, pyrrolidine, and propan-1-one groups .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~330.4 for C₁₇H₁₉N₃O₃) .

- Infrared Spectroscopy (IR) : Identification of functional groups like carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) .

- X-ray Crystallography : For absolute configuration determination (using SHELX software for refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological approaches include:

- Solvent Screening : Testing polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates in coupling steps .

- Catalyst Optimization : Employing Pd-based catalysts for efficient etherification .

- Temperature Control : Lowering temperatures during sensitive steps (e.g., ketone formation) to reduce side reactions .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) to maximize yield .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Data Collection : High-resolution diffraction data (≤1.0 Å) from single crystals grown via vapor diffusion .

- Structure Refinement : Using SHELXL for least-squares refinement, accounting for disorder in flexible pyrrolidine or methoxypyrazine groups .

- Validation Tools : CheckCIF/PLATON to identify geometric outliers and ensure structural reliability .

Q. How can contradictions in reported biological activities of analogous compounds be resolved?

- Comparative SAR Studies : Synthesize analogs (e.g., varying methoxy vs. dimethylamino groups on pyrazine) and test in standardized assays (e.g., enzyme inhibition, receptor binding) .

- Structural Analysis : Overlay crystal structures of analogs with target proteins (e.g., kinases) to identify critical binding interactions .

- Meta-Analysis : Statistical evaluation of published data to identify confounding variables (e.g., assay conditions, purity thresholds) .

Q. What computational strategies predict the compound’s molecular targets and mechanisms?

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB) for potential targets like neurotransmitter receptors .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Core Modifications : Replace pyrrolidine with piperidine to test ring size impact on bioavailability .

- Functional Group Swapping : Substitute methoxy with halogen groups on pyrazine to modulate electron density and binding affinity .

- Pharmacophore Mapping : Identify essential motifs (e.g., ketone oxygen, pyrazine nitrogen) using MOE or Discovery Studio .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.